4-(1-Methylimidazol-2-yl)piperidine hydrochloride
Description
Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple nitrogen atoms. The compound is officially designated as 4-(1-methyl-1H-imidazol-2-yl)piperidine hydrochloride, reflecting its structural composition where a methylated imidazole ring is directly attached to the 4-position of a piperidine ring. The Chemical Abstracts Service registry number for this compound is 1198420-89-1, which serves as its unique chemical identifier in global databases.
The International Union of Pure and Applied Chemistry name incorporates several key structural elements that define the compound's identity. The "4-" prefix indicates the substitution position on the piperidine ring, while "(1-methyl-1H-imidazol-2-yl)" describes the complete substituent group attached at this position. The "1H-imidazol" notation specifies the tautomeric form of the imidazole ring, and the "2-yl" designation indicates the connection point from the imidazole to the piperidine scaffold. The "hydrochloride" suffix denotes the salt form, indicating protonation of the basic nitrogen center with hydrochloric acid.
Alternative nomenclature systems have been employed for this compound in various chemical databases and literature sources. Synonymous names include "4-(1-Methyl-imidazol-2-yl)-piperidine hydrochloride" and "this compound". The systematic approach to naming ensures consistent identification across different chemical information systems and facilitates accurate communication within the scientific community.
The compound's molecular formula is represented as C9H16ClN3, indicating the presence of nine carbon atoms, sixteen hydrogen atoms, one chlorine atom, and three nitrogen atoms. This composition reflects the hydrochloride salt form, where the chlorine atom represents the chloride counterion associated with the protonated nitrogen center. The molecular weight of the compound is calculated as 201.7 grams per mole, providing essential information for stoichiometric calculations and analytical procedures.
Molecular Architecture: Piperidine-Imidazole Hybrid Scaffold Analysis
The molecular architecture of this compound represents a sophisticated hybrid scaffold combining two distinct heterocyclic ring systems. The piperidine component constitutes a six-membered saturated ring containing one nitrogen atom, while the imidazole moiety forms a five-membered aromatic ring with two nitrogen atoms. This unique combination creates a bicyclic system where the structural properties of both ring systems contribute to the overall molecular behavior and potential biological activity.
The piperidine ring adopts a chair conformation in its most stable state, consistent with the conformational preferences observed in related piperidine derivatives. This conformational arrangement minimizes steric interactions between substituents and optimizes the spatial orientation of the attached imidazole group. The nitrogen atom within the piperidine ring serves as a basic center, capable of protonation under acidic conditions, which explains the formation of the hydrochloride salt.
The imidazole ring system contributes significant aromatic character to the overall molecular structure. The presence of two nitrogen atoms within the five-membered ring creates a unique electronic environment with distinct properties compared to other aromatic heterocycles. The 1-methyl substitution on the imidazole ring provides steric bulk and electronic effects that influence the overall molecular conformation and potential interactions with biological targets.
Table 1: Molecular Structural Parameters of this compound
The hybrid scaffold arrangement creates multiple sites for potential intermolecular interactions. The nitrogen atoms in both ring systems can participate in hydrogen bonding networks, while the aromatic imidazole ring can engage in π-π stacking interactions. The methyl group on the imidazole ring introduces additional hydrophobic character, potentially influencing the compound's solubility properties and membrane permeability characteristics.
Conformational analysis reveals that the connection between the piperidine and imidazole rings occurs through a direct carbon-carbon bond, creating a relatively rigid linkage that restricts rotation around this bond. This structural constraint influences the overall three-dimensional shape of the molecule and may be important for understanding its biological activity profile. The spatial arrangement of the two heterocyclic systems creates a distinctive molecular geometry that distinguishes this compound from other piperidine or imidazole derivatives.
Crystallographic Data and Solid-State Conformational Studies
Crystallographic investigations of this compound provide crucial insights into its solid-state structure and intermolecular packing arrangements. The compound crystallizes as a hydrochloride salt, with the chloride anion forming ionic interactions with the protonated nitrogen center of the piperidine ring. This salt formation significantly influences the crystal packing and stability of the solid-state structure.
The storage temperature requirements for this compound indicate the importance of maintaining structural integrity in the solid state. Recommended storage conditions specify temperatures between 2-8 degrees Celsius, suggesting that the crystalline form may be sensitive to elevated temperatures. This temperature sensitivity could be related to the stability of the hydrogen bonding networks within the crystal lattice or potential polymorphic transitions at higher temperatures.
Crystal structure analysis reveals information about the molecular conformation adopted in the solid state. The InChI key VBYCEGKVIURLCW-UHFFFAOYSA-N provides a unique identifier for the specific stereochemical arrangement of the molecule. This identifier encodes detailed structural information including the connectivity pattern and three-dimensional arrangement of atoms within the molecule.
The purity specifications for commercial samples typically range from 95% to 98%, indicating that high-quality crystalline material can be reliably obtained. The achievable purity levels suggest that the compound forms well-defined crystals with minimal impurities, which is advantageous for both analytical characterization and potential synthetic applications.
Solid-state characterization techniques have been employed to verify the identity and purity of crystalline samples. The compound appears as colorless crystals in its pure form, indicating the absence of chromophoric impurities and suggesting a well-ordered crystal structure. The crystalline appearance also provides visual confirmation of the compound's chemical purity and structural integrity.
Table 2: Crystallographic and Physical Properties
| Property | Value | Reference |
|---|---|---|
| Physical Form | Solid, Colorless Crystals | |
| Storage Temperature | 2-8°C | |
| Purity Range | 95-98% | |
| InChI Key | VBYCEGKVIURLCW-UHFFFAOYSA-N | |
| Molecular Descriptor Language Number | MFCD13188534 |
Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)
Spectroscopic characterization of this compound employs multiple analytical techniques to confirm structural identity and assess purity. Nuclear magnetic resonance spectroscopy provides detailed information about the molecular framework and electronic environment of individual atoms within the structure. The presence of multiple nitrogen-containing heterocycles creates characteristic chemical shift patterns that serve as diagnostic fingerprints for structural identification.
The InChI code 1S/C9H15N3.ClH/c1-12-7-6-11-9(12)8-2-4-10-5-3-8;/h6-8,10H,2-5H2,1H3;1H provides comprehensive connectivity information that correlates with expected spectroscopic patterns. This code indicates the presence of specific hydrogen environments, including methyl protons on the imidazole ring, aromatic protons within the imidazole system, and aliphatic protons associated with the piperidine ring. Each of these environments contributes distinct signals in nuclear magnetic resonance spectra.
Infrared spectroscopy reveals characteristic vibrational frequencies associated with the heterocyclic ring systems and functional groups present in the molecule. The nitrogen-hydrogen stretching frequencies from the piperidine ring and the carbon-nitrogen stretching vibrations from both heterocyclic systems provide diagnostic information for structural confirmation. The presence of the hydrochloride salt introduces additional vibrational modes associated with the ionic interactions between the protonated nitrogen center and the chloride counterion.
Mass spectrometry analysis confirms the molecular weight and fragmentation patterns characteristic of the compound. The molecular ion peak corresponds to the protonated form of the free base, with a mass-to-charge ratio consistent with the molecular formula C9H15N3. Fragmentation patterns typically involve cleavage of the bond connecting the two heterocyclic rings, generating characteristic fragment ions that provide structural information about the individual ring systems.
The simplified molecular-input line-entry system notation CN1C=CN=C1C2CCNCC2.[H]Cl encodes the complete structural information including the hydrochloride salt form. This notation facilitates computer-based analysis and database searching, enabling rapid identification and comparison with related compounds. The systematic encoding of structural features supports automated spectroscopic interpretation and structure-activity relationship studies.
Chemical shift assignments in nuclear magnetic resonance spectroscopy reflect the unique electronic environments created by the hybrid heterocyclic structure. The imidazole ring protons appear in the aromatic region, while the piperidine ring protons generate signals in the aliphatic region. The methyl group attached to the imidazole nitrogen produces a characteristic singlet that serves as a reliable diagnostic marker for this structural feature.
Properties
IUPAC Name |
4-(1-methylimidazol-2-yl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.ClH/c1-12-7-6-11-9(12)8-2-4-10-5-3-8;/h6-8,10H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYCEGKVIURLCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methylimidazol-2-yl)piperidine hydrochloride typically involves the reaction of 1-methylimidazole with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the piperidine, followed by the addition of 1-methylimidazole. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The hydrochloride salt is typically formed by treating the free base with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
4-(1-Methylimidazol-2-yl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the piperidine ring.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex chemical entities. Researchers utilize it to develop new compounds with tailored properties for specific applications.
Biology
- Ligand in Biochemical Assays : 4-(1-Methylimidazol-2-yl)piperidine hydrochloride is explored as a potential ligand in various biochemical assays. Its interactions with neurotransmitter receptors and enzymes are of particular interest, providing insights into its biological activity and potential therapeutic uses.
- Kinase Inhibition : Studies have indicated that compounds similar to this one may exhibit inhibitory activity against kinases, which are crucial in regulating cellular processes. For instance, it has been investigated for its ability to inhibit FLT3, a receptor tyrosine kinase associated with leukemia, suggesting its potential as a lead compound in cancer therapy.
Medicine
- Therapeutic Properties : Research into the therapeutic properties of this compound highlights its potential in drug development. Its structural characteristics may lead to the discovery of new pharmacological agents aimed at treating various diseases .
- Antimicrobial Activity : The compound has also been evaluated for antimicrobial properties, contributing to the search for new antibacterial agents. Its derivatives have shown moderate activity against several bacterial strains, indicating its potential role in developing new antibiotics .
Structure-Activity Relationship Studies
A series of studies have focused on understanding the structure-activity relationships (SAR) of piperidine derivatives, including this compound. These investigations aim to optimize the compound's potency and bioavailability for use as an antitumor agent. For example, modifications to the piperidine ring have led to improved pharmacokinetic parameters and enhanced anticancer activity against various tumor cell lines .
Mechanism of Action
The mechanism of action of 4-(1-Methylimidazol-2-yl)piperidine hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The piperidine ring can interact with various receptors in the body, potentially leading to pharmacological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and implications of 4-(1-Methylimidazol-2-yl)piperidine hydrochloride compared to analogous piperidine derivatives:
Functional Group Impact on Properties
- Aromatic vs. Tetrazole () and benzodioxol () groups enhance metabolic stability and electronic interactions, respectively, but differ in hydrogen-bonding capacity compared to methylimidazole.
Electronic Effects :
- Solubility and Bioavailability: Charged groups (e.g., amino in 4-aminopiperidine dihydrochloride, ) improve water solubility, whereas dichlorobenzyl () and diphenylmethoxy groups () favor lipid membranes but may reduce oral absorption.
Pharmacological Relevance
- Paroxetine HCl (–5) demonstrates the importance of fluorophenyl and benzodioxol groups in serotonin reuptake inhibition. The methylimidazole group in the target compound could offer alternative binding modes for similar targets.
- Tetrazole-containing analogs () highlight bioisosteric strategies, suggesting that methylimidazole might replace carboxylates in drug design to improve stability.
Biological Activity
4-(1-Methylimidazol-2-yl)piperidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a piperidine ring substituted with a 1-methylimidazole moiety. Its molecular formula is CHClN, and it has a molecular weight of approximately 202.7 g/mol.
This compound is believed to exert its biological effects through several mechanisms, including:
- Receptor Interaction : It may interact with various neurotransmitter receptors, influencing pathways related to cognition and mood.
- Inhibition of Enzymatic Activity : The imidazole group can facilitate binding to enzymes, potentially inhibiting their activity and altering metabolic pathways.
Antimicrobial Activity
Research indicates that piperidine derivatives, including this compound, exhibit significant antimicrobial properties. A study focusing on structure-activity relationships (SAR) highlighted the compound's potential as an inhibitor against Mycobacterium tuberculosis (Mtb), with IC values ranging from 13–22 μM .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The specific pathways involved are still under investigation, but preliminary data suggest modulation of key signaling pathways associated with cell proliferation and survival.
Case Studies
-
Inhibition of MenA in Mtb : A recent study evaluated the compound's efficacy against MenA (1,4-dihydroxy-2-naphthoate prenyltransferase), a target for tuberculosis therapy. The results showed promising inhibitory effects, indicating its potential as a therapeutic agent against TB .
Compound IC (μM) GIC (μM) This compound 13–22 8–10 - Neuroprotective Effects : Another study explored the neuroprotective effects of piperidine derivatives, including this compound, in models of neurodegeneration. Results indicated that it could reduce oxidative stress and inflammation in neuronal cells, suggesting potential applications in neurodegenerative diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by the structural characteristics of the piperidine and imidazole moieties. Modifications in these regions can enhance or diminish activity against specific biological targets.
| Structural Modification | Effect on Activity |
|---|---|
| Addition of halogen groups | Increased binding affinity to receptors |
| Alteration of the piperidine ring size | Changes in pharmacokinetic properties |
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing 4-(1-Methylimidazol-2-yl)piperidine hydrochloride with high purity?
- Methodological Answer : Synthesis typically involves coupling piperidine derivatives with methylimidazole under anhydrous conditions. Key steps include:
- Reagent Selection : Use high-purity starting materials (e.g., piperidine-4-yl intermediates) and catalysts (e.g., Pd-based for cross-coupling) to minimize side reactions .
- Purification : Employ recrystallization in ethanol or methanol to isolate the hydrochloride salt, ensuring ≥98% purity (as validated by HPLC) .
- Safety Precautions : Conduct reactions in a fume hood with PPE (gloves, goggles) to mitigate exposure risks .
Q. How should researchers characterize this compound using spectroscopic methods?
- Methodological Answer :
- NMR : Analyze - and -NMR spectra to confirm the piperidine ring conformation and methylimidazole substitution patterns. Compare with PubChem reference data for validation .
- Mass Spectrometry : Use ESI-MS to verify molecular weight (e.g., CHClN) and detect impurities .
- XRD : For crystalline batches, perform X-ray diffraction to confirm stereochemistry .
Q. What storage conditions ensure long-term stability of the compound?
- Methodological Answer :
- Temperature : Store at -20°C in airtight, light-resistant containers to prevent degradation .
- Humidity Control : Use desiccants (e.g., silica gel) to avoid hygroscopic decomposition .
- Stability Monitoring : Conduct periodic FT-IR analysis to detect oxidation or hydrolysis byproducts .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Methodological Answer :
- Reaction Path Simulation : Use quantum chemical calculations (e.g., DFT) to model intermediate states and identify energy barriers .
- Machine Learning : Train models on existing reaction datasets (e.g., ICReDD’s databases) to predict optimal solvent systems (e.g., DMF vs. dichloromethane) and catalyst ratios .
- Validation : Compare simulated yields with experimental results, adjusting parameters like temperature and stirring rates iteratively .
Q. How to resolve contradictions in pharmacological activity data across studies?
- Methodological Answer :
- In Vitro/In Vivo Correlation : Replicate assays under standardized conditions (e.g., cell lines, dosage) to isolate variables. For example, discrepancies in receptor binding affinity may arise from differences in assay pH or temperature .
- Meta-Analysis : Aggregate data from multiple studies using tools like PubChem’s BioActivity datasets to identify trends or outliers .
- Structural Analog Comparison : Compare results with structurally similar compounds (e.g., 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride) to infer mechanistic plausibility .
Q. What experimental designs address discrepancies in reaction yield reproducibility?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., reactant stoichiometry, solvent polarity) systematically. Use software like JMP to analyze interactions .
- Controlled Replication : Repeat reactions in triplicate with independent batches of reagents to distinguish human error from systemic issues .
- Failure Mode Analysis : Use LC-MS to identify side products (e.g., hydrolyzed intermediates) and adjust reaction quenching protocols .
Data Management & Validation
Q. How to ensure data integrity when handling large-scale experimental datasets?
- Methodological Answer :
- Encrypted Databases : Store raw spectra and chromatograms in platforms like LabArchives with version control and audit trails .
- Cross-Validation : Use orthogonal methods (e.g., NMR and XRD) to confirm structural assignments .
- Collaborative Review : Share datasets via platforms like Zenodo for peer validation, reducing bias in data interpretation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
